molecular formula C8H10N2O2S B1647208 Ethyl 5-(methylthio)pyrimidine-4-carboxylate CAS No. 64224-61-9

Ethyl 5-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B1647208
CAS No.: 64224-61-9
M. Wt: 198.24 g/mol
InChI Key: OLDAOEDKIRWMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Ethyl 5-(methylthio)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the pyrimidine metabolic pathway, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic flux and the levels of pyrimidine metabolites. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to modulate the NF-kB signaling pathway, leading to changes in the expression of genes involved in inflammation and apoptosis . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition results in a decrease in the production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyrimidine metabolic pathway. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in the levels of pyrimidine metabolites and affect DNA and RNA synthesis. Additionally, this compound can modulate the activity of other metabolic enzymes, resulting in alterations in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported into cells via nucleoside transporters, facilitating its intracellular accumulation . Once inside the cells, this compound can bind to specific proteins, influencing its localization and distribution within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These interactions can modulate the compound’s activity and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 5-methylsulfanylpyrimidine-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(methylthio)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(methylthio)pyrimidine-4-carboxylate
  • 4-Pyrimidinecarboxylic acid, 5-(methylthio)-, ethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 5-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-12-8(11)7-6(13-2)4-9-5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDAOEDKIRWMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(methylthio)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.